Molecular weight and CAS registry number of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid
Molecular weight and CAS registry number of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid
An In-Depth Technical Guide to 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid: Synthesis, Properties, and Applications
Introduction
Azetidines, particularly 3-substituted azetidine-3-carboxylic acids, are increasingly recognized as crucial structural motifs in medicinal chemistry. Their rigid, four-membered ring system offers a unique three-dimensional geometry that can enforce specific conformations, enhance metabolic stability, and improve physicochemical properties of drug candidates. This guide provides a comprehensive technical overview of a specific derivative, 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid, a compound of interest for its potential as a versatile building block in the synthesis of novel therapeutics. While this specific molecule is not widely cataloged, its synthesis and utility can be inferred from established chemical principles and the extensive literature on related azetidine derivatives.
Physicochemical Properties
The fundamental properties of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid have been calculated and are summarized in the table below. These values are essential for anyone planning to synthesize, handle, or utilize this compound in further chemical modifications.
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 270.12 g/mol |
| CAS Registry Number | Not assigned |
| Chemical Structure |
|
Note: The CAS Registry Number is not assigned as of the latest database searches, indicating the novelty of this specific compound. The molecular weight is calculated based on the chemical formula.
Proposed Synthesis and Mechanistic Rationale
The synthesis of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid can be achieved through a convergent and logical synthetic route, starting from commercially available materials. The proposed pathway involves the N-alkylation of a suitable azetidine-3-carboxylic acid precursor, a common strategy for introducing diversity at the nitrogen atom of the azetidine ring.[1][2]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylate
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To a solution of ethyl azetidine-3-carboxylate hydrochloride (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).
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Stir the mixture at room temperature for 30 minutes to ensure the formation of the free amine.
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To this mixture, add 1-bromo-3-(bromomethyl)benzene (1.1 equivalents) dropwise.
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The reaction is then heated to 60-70 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.
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Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent like ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford ethyl 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylate.
Causality Behind Experimental Choices: The use of an ester protecting group for the carboxylic acid prevents unwanted side reactions. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction. DIPEA is used as a scavenger for the HBr generated during the reaction without interfering with the alkylation.
Step 2: Hydrolysis to 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid
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Dissolve the purified ethyl 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
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Add an excess of a strong base, such as lithium hydroxide (LiOH) (3 equivalents).
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Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.
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Once the reaction is complete, the THF is removed under reduced pressure.
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The aqueous solution is then acidified to a pH of approximately 3-4 with a dilute acid, such as 1M HCl.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid.
Causality Behind Experimental Choices: Saponification using LiOH is a standard and effective method for the hydrolysis of esters. The acidification step is crucial to protonate the carboxylate and precipitate the desired carboxylic acid.
Synthesis Workflow Diagram
Caption: A two-step synthetic workflow for the preparation of the target compound.
Applications in Drug Discovery and Development
The structural features of 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid make it a valuable scaffold for several applications in modern drug discovery.
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Scaffold for Bioactive Molecules: The azetidine-3-carboxylic acid moiety is a conformationally constrained analog of β-proline and can be incorporated into peptides and small molecules to modulate their pharmacological properties.[3]
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PROTAC Linkers: Azetidine derivatives are increasingly used as components of linkers in Proteolysis-Targeting Chimeras (PROTACs).[4] The defined geometry of the azetidine ring can help in optimizing the spatial orientation of the two ligands in a PROTAC, which is critical for its efficacy.
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Access to Further Chemical Diversity: The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage functionalization of the molecule, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Logical Relationship Diagram
Caption: The relationship between the structural features of the molecule and its applications.
Conclusion
1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid represents a promising, yet underexplored, building block for the synthesis of novel chemical entities with potential therapeutic applications. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations. The unique combination of a constrained azetidine ring, a reactive carboxylic acid, and a versatile bromophenyl group makes this compound a valuable tool for medicinal chemists aiming to explore novel chemical space.
References
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Appchem. 1-[(3-bromophenyl)methyl]azetidine | 1784522-94-6. Available from: [Link]
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PubChem. A-971432 | C18H17Cl2NO3 | CID 46872626. Available from: [Link]
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Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018, iv, 195-214. Available from: [Link]
- Google Patents. WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
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Kovács, L. et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 2023, 28(15), 5786. Available from: [Link]
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Molport. N-(3-bromophenyl)azetidine-3-carboxamide | 1507883-21-7. Available from: [Link]
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Chemspace. 1-((2-ETHYL-4-(1-HYDROXYETHYL)PHENYL)METHYL)AZETIDINE-3-CARBOXYLIC ACID. Available from: [Link]
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PubChem. 1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078. Available from: [Link]
- Google Patents. EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
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ACS Publications. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 2020, 22(10), 3855–3859. Available from: [Link]
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PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chem. Neurosci., 2013, 4(2), 265–273. Available from: [Link]

